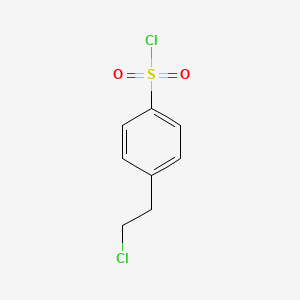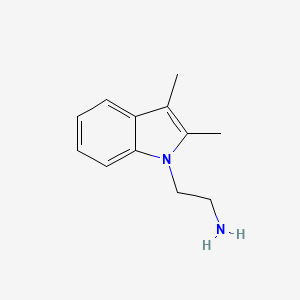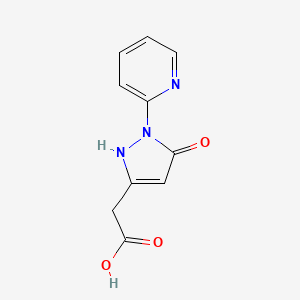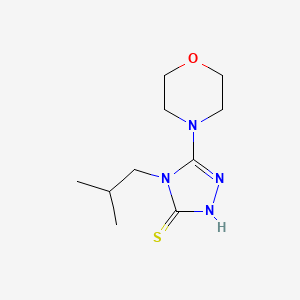
2-Phenoxyethyl chloroformate
Übersicht
Beschreibung
2-Phenoxyethyl chloroformate is an organic compound primarily used in the production of various chemicals and pharmaceutical intermediates . It is a colorless liquid with a pungent odor and is highly reactive due to the presence of an unstable chloroformate group .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClO3 . It has a molecular weight of 200.62 g/mol . The compound contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .
Chemical Reactions Analysis
The reactivity of this compound has been studied in the context of synthetic opioids . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.62 g/mol . It has a computed XLogP3-AA of 2.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 . The compound has a topological polar surface area of 35.5 Ų .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications :
- Derivatization of Phenols : 2-Phenoxyethyl chloroformate has been used in derivatization of phenols for improved analysis. Zhang et al. (2005) synthesized a novel fluorescence labeling reagent, 2-(9-Carbazole)-ethyl-chloroformate (CEOC), for derivatizing phenols, which was successfully applied in the analysis of phenols in printing ink by high-performance liquid chromatography (Zhang et al., 2005).
Environmental Chemistry Applications :
- Adsorption Studies : In the study of adsorption of substituted phenols on activated carbon fibers, Liu et al. (2010) investigated the adsorption capacities and mechanisms, which are essential for understanding the environmental fate of phenolic compounds (Liu et al., 2010).
- Electrochemical Degradation of Phenol : Iniesta et al. (2001) described an electrochemical method for degrading biorefractory solutions with high phenol content, highlighting the potential of electrochemical approaches in wastewater treatment (Iniesta et al., 2001).
Chemical Engineering Applications :
- Chloroform and Chloral Hydrate Formation Studies : Gan et al. (2019) explored the formation of chloroform and chloral hydrate from phenolic compounds during chlorination, which is crucial for understanding the formation of disinfection by-products in water treatment (Gan et al., 2019).
- Phenolic Compounds Chlorination Kinetics : Gallard and Gunten (2002) investigated the kinetics of chlorination of phenolic compounds and the formation of chloroform, providing insights into the reaction mechanisms in water disinfection processes (Gallard & Gunten, 2002).
Materials Science Applications :
- Polymer Solvent Studies : In the field of materials science, Chang et al. (2004) examined the use of solvents like chloroform for poly(3-hexylthiophene) transistors, highlighting the impact of solvent properties on the performance of electronic materials (Chang et al., 2004).
Pharmaceutical Chemistry Applications :
- Chiral Separation in Pharmaceuticals : Lv et al. (2018) used pH-zone-refining countercurrent chromatography for the chiral separation of β-adrenergic blocking agents, a method important in the pharmaceutical industry for separating enantiomers (Lv et al., 2018).
Safety and Hazards
When handling 2-Phenoxyethyl chloroformate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
The future outlook for the 2-Phenoxyethyl chloroformate market is optimistic, driven by the increasing demand for specialty chemicals across various industries . The growth in the pharmaceutical sector, coupled with the rising need for agrochemicals, is expected to propel the demand for this compound .
Biochemische Analyse
Biochemical Properties
2-Phenoxyethyl chloroformate plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, forming stable carbamate intermediates. These interactions are essential for studying enzyme mechanisms and protein functions. For instance, this compound can react with amino groups in proteins, leading to the formation of carbamate derivatives, which can be used to investigate enzyme active sites and protein-ligand interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit certain enzymes, leading to altered metabolic flux and changes in gene expression patterns . These effects can be utilized to study cellular responses to chemical modifications and to develop new therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on enzymes and proteins, forming stable carbamate intermediates. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific enzymes and proteins, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including enzyme inhibition, cellular stress, and tissue damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, this compound can inhibit enzymes involved in amino acid metabolism, resulting in altered levels of amino acid derivatives
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins, facilitating its uptake into cells and distribution to target sites . This transport and distribution are essential for understanding the compound’s cellular effects and optimizing its use in research.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound can localize to the endoplasmic reticulum, where it modifies proteins involved in protein folding and secretion
Eigenschaften
IUPAC Name |
2-phenoxyethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPDDREGSRIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188298 | |
| Record name | 2-Phenoxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34743-87-8 | |
| Record name | 2-Phenoxyethyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of using bis(trichloromethyl) carbonate as a starting material for 2-phenoxyethyl chloroformate synthesis?
A1: The research article "Study on the Synthesis of this compound" [] highlights the advantages of using bis(trichloromethyl) carbonate as a starting material for synthesizing this compound. This method is emphasized for its potential benefits, which may include improved yield, reduced reaction steps, or milder reaction conditions. Further research and comparative studies would be needed to fully elucidate these advantages compared to alternative synthetic routes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)




![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)





